molecular formula C24H36Cl2N2O3 B2648090 1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride CAS No. 1216592-71-0

1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride

Cat. No.: B2648090
CAS No.: 1216592-71-0
M. Wt: 471.46
InChI Key: XTQDJBVFNHMWTG-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O3 and its molecular weight is 471.46. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-20-7-6-8-21(2)24(20)29-16-15-28-19-23(27)18-26-13-11-25(12-14-26)17-22-9-4-3-5-10-22;;/h3-10,23,27H,11-19H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQDJBVFNHMWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a piperazine core substituted with a benzyl group and an ether moiety. Its molecular formula is C23H31N3O2C_{23}H_{31}N_3O_2 with a molecular weight of 381.52 g/mol.

Biological Activity

1. Antiproliferative Properties
Research indicates that derivatives of benzylpiperazine exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to 1-(4-benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL have shown significant activity against MCF-7 breast cancer cells, suggesting potential applications in oncology .

2. Mechanism of Action
The biological activity is primarily attributed to the compound's ability to interact with specific receptors and enzymes:

  • Calcium Channel Blockade : Some piperazine derivatives are known to inhibit calcium channels, which can affect cellular signaling pathways critical for cancer cell proliferation .
  • Acetylcholinesterase Inhibition : Piperazine compounds have been shown to inhibit the enzyme acetylcholinesterase, which plays a role in neurotransmission and may contribute to their neuroprotective effects .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of various piperazine derivatives on MCF-7 cells. The results demonstrated that compounds similar to 1-(4-benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism was linked to the modulation of estrogen receptor signaling pathways .

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of piperazine derivatives. The compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it effectively reduced cell death and improved cell viability in models of neurodegeneration, likely through its antioxidant properties .

Data Summary

Activity Effect Reference
AntiproliferativeSignificant cytotoxicity on MCF-7 cells
Calcium Channel InhibitionModulates calcium signaling
Acetylcholinesterase InhibitionPotential neuroprotective effects

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₄₇H₆₄Cl₂N₄O₄ and a molecular weight of approximately 749.0 g/mol. Its IUPAC name is 1-(4-benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]propan-2-ol .

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride, exhibit antidepressant-like activity. A study demonstrated that modifications in the piperazine structure can enhance serotonergic activity, which plays a crucial role in mood regulation .

Case Study Example:
In a forced swim test conducted on mice, the compound showed significant antidepressant-like effects, suggesting its potential use in treating depression through modulation of the serotonergic system .

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Piperazine derivatives have been linked to modulation of dopamine and serotonin receptors, which are vital for understanding psychiatric disorders.

Data Table: Neurotransmitter Interaction

CompoundTarget ReceptorEffect
This compoundSerotonin (5-HT)Agonist
This compoundDopamine (D₂)Antagonist

Drug Development

The compound's unique properties make it suitable for drug development targeting various conditions such as anxiety disorders and depression. Its efficacy in modulating neurotransmitter systems presents opportunities for creating novel therapeutic agents.

Case Study Example:
A recent study highlighted the synthesis of piperazine derivatives that showed enhanced binding affinity to serotonin receptors compared to traditional antidepressants. This suggests that further exploration of this compound could lead to improved treatment options .

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